molecular formula C17H16FNO4 B3505315 (3-Fluorophenyl)methyl 2-[(4-methoxybenzoyl)amino]acetate

(3-Fluorophenyl)methyl 2-[(4-methoxybenzoyl)amino]acetate

Cat. No.: B3505315
M. Wt: 317.31 g/mol
InChI Key: WHYLIGMDXDFCJY-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)methyl 2-[(4-methoxybenzoyl)amino]acetate is an organic compound that features a fluorinated phenyl group and a methoxybenzoyl amide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)methyl 2-[(4-methoxybenzoyl)amino]acetate typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 3-fluorobenzyl alcohol, is reacted with an appropriate acylating agent to form the 3-fluorophenyl ester.

    Amidation Reaction: The ester is then subjected to an amidation reaction with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This step forms the amide linkage.

    Final Esterification: The resulting amide is esterified with 2-bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)methyl 2-[(4-methoxybenzoyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Fluorophenyl)methyl 2-[(4-methoxybenzoyl)amino]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound is explored for its properties in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)methyl 2-[(4-methoxybenzoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances binding affinity through hydrophobic interactions, while the methoxybenzoyl amide moiety can form hydrogen bonds with target proteins. This dual interaction mechanism allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Ethyl 4-fluorobenzoate
  • 4-fluoro-N-methylbenzamide

Uniqueness

(3-Fluorophenyl)methyl 2-[(4-methoxybenzoyl)amino]acetate is unique due to its combination of a fluorinated phenyl group and a methoxybenzoyl amide moiety. This structural feature provides a balance of hydrophobic and hydrogen-bonding interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(3-fluorophenyl)methyl 2-[(4-methoxybenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c1-22-15-7-5-13(6-8-15)17(21)19-10-16(20)23-11-12-3-2-4-14(18)9-12/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYLIGMDXDFCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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